molecular formula C17H13KN2O2 B5159024 potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate

potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate

Cat. No. B5159024
M. Wt: 316.39 g/mol
InChI Key: GRMUHUVVZGTDPH-UHFFFAOYSA-M
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Description

Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, also known as DMQK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQK is a quinoline derivative that has been synthesized via a number of methods, and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cell growth and survival. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to exhibit fluorescence properties that can be used for the detection of metal ions.
Biochemical and Physiological Effects:
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the induction of apoptosis in cancer cells, and the detection of metal ions. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.

Advantages and Limitations for Lab Experiments

Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has a number of advantages for use in lab experiments, including its ability to selectively inhibit protein kinase C, its fluorescent properties for the detection of metal ions, and its potential applications in photodynamic therapy. However, potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, including its potential applications in the treatment of cancer, its use as a fluorescent probe for the detection of metal ions, and its potential as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate and to explore its potential applications in other fields.

Synthesis Methods

Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate can be synthesized using a number of methods, including the Pfitzinger reaction and the Friedländer reaction. The Pfitzinger reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the quinoline ring system.

Scientific Research Applications

Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase C, and as an inhibitor of the growth of cancer cells. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.

properties

IUPAC Name

potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2.K/c1-10-5-6-13-14(17(20)21)8-15(19-16(13)11(10)2)12-4-3-7-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMUHUVVZGTDPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate

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